molecular formula C19H20N2O3 B2591543 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide CAS No. 922108-25-6

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide

Cat. No. B2591543
CAS RN: 922108-25-6
M. Wt: 324.38
InChI Key: WWKBMIWQXVEYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide” is a compound that has been mentioned in patents related to dopamine D2 receptor antagonists . It’s part of a class of compounds that are selective inhibitors of the Dopamine D2 receptor .

Scientific Research Applications

Catalytic and Enantioselective Synthesis

  • Catalytic Enantioselective Synthesis : A study demonstrated the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities. This process uses a diaryl prolinol as the chiral ligand, showcasing the compound's utility in synthesizing enantiomerically enriched products (Munck et al., 2017).
  • Asymmetric Transfer Hydrogenation : Research reported the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds in water, achieving excellent conversion and high enantioselectivity. This study highlights the compound's role in environmentally friendly synthetic processes (More & Bhanage, 2017).

Bioactive Compound Synthesis

  • Synthesis of Bioactive Compounds : Studies have explored the synthesis of dibenzo[b,f][1,4]oxazepine derivatives as bioactive compounds. For instance, research into tricyclics with analgesic and antidepressant activity revealed compounds with significant potency, underscoring the therapeutic potential of derivatives (Ong et al., 1980).

Novel Material Development

  • Heterocyclic System Construction : The dibenzo[b,f][1,4]oxazepine heterocyclic system has been used in constructing heteropropellanes, attracting attention for drug modification and novel materials with unique physical properties. This underscores the compound's versatility in material science (Konstantinova et al., 2020).

Environmental Chemistry

  • Catalytic Reactions in Water : The Ru-catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f][1,4]oxazepines in water showcases the compound's application in green chemistry, promoting reactions in environmentally benign solvents with high efficiency and selectivity (More & Bhanage, 2017).

Mechanism of Action

While the exact mechanism of action for this compound is not detailed, it’s mentioned as a selective inhibitor of the Dopamine D2 receptor . This suggests it may bind to these receptors and inhibit their activity, which could have implications for treating various central nervous system disorders .

Future Directions

The patent mentions that compounds of this type could potentially be used in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia . This suggests potential future directions for research and therapeutic applications.

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-4-21-15-7-5-6-8-17(15)24-16-10-9-13(11-14(16)19(21)23)20-18(22)12(2)3/h5-12H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKBMIWQXVEYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.